molecular formula C20H23N3O2 B4689832 N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE

N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE

Cat. No.: B4689832
M. Wt: 337.4 g/mol
InChI Key: XTSQBPYKRQYRGP-UHFFFAOYSA-N
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Description

N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE is a complex organic compound that features a naphthalene ring and a decahydroquinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of Decahydroquinoxaline: This can be achieved through the hydrogenation of quinoxaline derivatives under high pressure and temperature conditions.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the decahydroquinoxaline derivative using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific functional groups and reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(NAPHTHALEN-1-YL)-2-(3-OXO-QUINOXALIN-2-YL)ACETAMIDE: Lacks the decahydro component, potentially altering its chemical properties and applications.

    N-(NAPHTHALEN-1-YL)-2-(3-OXO-PIPERIDIN-2-YL)ACETAMIDE: Contains a piperidine ring instead of decahydroquinoxaline, which might affect its biological activity.

Uniqueness

N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE is unique due to the combination of the naphthalene ring and the decahydroquinoxaline moiety, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-naphthalen-1-yl-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19(22-15-11-5-7-13-6-1-2-8-14(13)15)12-18-20(25)23-17-10-4-3-9-16(17)21-18/h1-2,5-8,11,16-18,21H,3-4,9-10,12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSQBPYKRQYRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE
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N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE
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N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE
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N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE
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N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE
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N-(NAPHTHALEN-1-YL)-2-(3-OXO-DECAHYDROQUINOXALIN-2-YL)ACETAMIDE

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